2-(3-Bromofuran-2-yl)-2-methylpropanoic acid
Description
Properties
CAS No. |
1339111-85-1 |
|---|---|
Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO3/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11) |
InChI Key |
VPDNXDLDUBBVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CO1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-2-methylpropanoic acid typically involves the bromination of furan derivatives followed by subsequent functional group transformations. One common method involves the bromination of furan to obtain 3-bromofuran, which is then subjected to further reactions to introduce the propanoic acid group . The reaction conditions often include the use of bromine or other brominating agents in the presence of a solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to modify the functional groups attached to the furan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation can lead to the formation of furan carboxylic acids.
Scientific Research Applications
2-(3-Bromofuran-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
2-(3-Bromofuran-2-yl)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring substituted with a bromine atom, along with a propanoic acid moiety. This unique structure contributes to its reactivity and biological properties.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against bacteria and fungi.
- Anticancer Potential : Shows promise in inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : May inhibit pathways involved in inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives. The hydroarylation products derived from this compound have demonstrated activity against several pathogens, including:
| Pathogen | Activity Observed |
|---|---|
| Candida albicans | Inhibition of growth |
| Escherichia coli | Significant antibacterial effects |
| Staphylococcus aureus | Effective against resistant strains |
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.
Anticancer Potential
Emerging research indicates that this compound may induce apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic and inflammatory pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering cell signaling processes.
- Hydroarylation Reactions : The formation of hydroarylation products enhances its antimicrobial properties.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study on the antimicrobial properties revealed that derivatives showed up to 70% inhibition against Candida albicans at concentrations as low as 64 µg/mL .
- Case Study 2 : In vitro tests on cancer cell lines indicated that treatment with the compound led to significant reductions in cell viability, suggesting potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
